Cas no 2137649-50-2 (6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione)

6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione
- 2137649-50-2
- EN300-803617
- 6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione
-
- インチ: 1S/C8H5FO3S/c9-5-1-2-6-7(10)4-13(11,12)8(6)3-5/h1-3H,4H2
- InChIKey: VQYLKIDLFDBOPB-UHFFFAOYSA-N
- ほほえんだ: S1(C2C=C(C=CC=2C(C1)=O)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 199.99434335g/mol
- どういたいしつりょう: 199.99434335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803617-1.0g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 1.0g |
$1729.0 | 2025-03-21 | |
Enamine | EN300-803617-0.1g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 0.1g |
$1521.0 | 2025-03-21 | |
Enamine | EN300-803617-2.5g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 2.5g |
$3389.0 | 2025-03-21 | |
Enamine | EN300-803617-0.25g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 0.25g |
$1591.0 | 2025-03-21 | |
Enamine | EN300-803617-5.0g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 5.0g |
$5014.0 | 2025-03-21 | |
Enamine | EN300-803617-10.0g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 10.0g |
$7435.0 | 2025-03-21 | |
Enamine | EN300-803617-0.05g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 0.05g |
$1452.0 | 2025-03-21 | |
Enamine | EN300-803617-0.5g |
6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione |
2137649-50-2 | 95.0% | 0.5g |
$1660.0 | 2025-03-21 |
6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trioneに関する追加情報
Introduction to 6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione (CAS No. 2137649-50-2)
6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione, identified by the CAS number 2137649-50-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular framework combines the benzothiophene core with a fluorine substituent and a trione functional group, making it a promising candidate for further exploration in drug discovery and development.
The chemical structure of this compound consists of a fused ring system containing a benzene ring connected to a thiophene ring, with a fluorine atom attached to the sixth carbon position of the benzothiophene moiety. Additionally, the presence of three carbonyl groups (trione) at the 1,1,3 positions introduces unique reactivity and potential biological activity. This structural arrangement not only contributes to its distinct spectroscopic properties but also opens up avenues for diverse chemical modifications and functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of 6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione due to its structural similarity to known bioactive molecules. The fluorine atom in particular is often incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy. The trione moiety is also known to influence electronic properties and can serve as a scaffold for designing molecules with specific biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been investigating its derivatives for their activity against various diseases, including cancer, inflammation, and infectious disorders. The benzothiophene scaffold is well-documented for its role in several bioactive compounds, and modifications to this core structure have led to significant advancements in drug design.
Recent studies have highlighted the importance of fluorinated benzothiophenes in medicinal chemistry. The introduction of fluorine atoms can modulate physicochemical properties such as lipophilicity and polarizability, which are critical factors in drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, computational modeling and high-throughput screening have been employed to identify promising derivatives of 6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione that exhibit enhanced biological activity.
The trione functional group adds another layer of complexity to this molecule. Triones are known for their ability to participate in various chemical reactions, including condensation reactions with nucleophiles and Michael additions. These reactivities make 6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione a versatile building block for synthesizing more complex molecules with tailored biological properties.
In clinical research settings, derivatives of this compound have shown promise in preclinical models as inhibitors of key enzymes involved in disease pathways. For instance, some analogs have demonstrated inhibitory activity against enzymes such as kinases and cytochrome P450 enzymes, which are critical targets in oncology and metabolic disorders. The fluorine substituent is believed to contribute to the potency and selectivity of these inhibitors by improving interactions with the enzyme active site.
The synthesis of 6-Fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives on both laboratory and industrial scales.
From a regulatory perspective, 6 - Fluoro - 2 , 3 - dihydro - 1 lambda 6 - benzothiophene - 1 , 1 , 3 - trione (CAS No. 2137649 - 50 - 2) falls under the category of research chemicals that require proper handling and documentation. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently with high quality standards suitable for preclinical studies.
The future prospects for 6 - Fluoro - 2 , 3 - dihydro - 1 lambda 6 - benzothiophene - 1 , 1 , 3 - trione are promising as ongoing research continues to uncover new applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel therapeutics based on this scaffold. Additionally, fluorinated heterocycles like this one are likely to remain at the forefront of medicinal chemistry due to their unique structural features and biological potential.
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